molecular formula C15H22N2O3S B5733421 1-(mesitylsulfonyl)-4-piperidinecarboxamide

1-(mesitylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5733421
M. Wt: 310.4 g/mol
InChI Key: XIEIWUJDZZSHIF-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-4-piperidinecarboxamide is an organic compound characterized by the presence of a mesitylsulfonyl group attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-4-piperidinecarboxamide typically involves the reaction of mesitylsulfonyl chloride with 4-piperidinecarboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Mesitylsulfonyl)-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Tosyl)-4-piperidinecarboxamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    1-(Mesitylsulfonyl)-4-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(Mesitylsulfonyl)-4-piperidinol: Similar structure but with a hydroxyl group instead of a carboxamide group.

Uniqueness

1-(Mesitylsulfonyl)-4-piperidinecarboxamide is unique due to the presence of both the mesitylsulfonyl and carboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-8-11(2)14(12(3)9-10)21(19,20)17-6-4-13(5-7-17)15(16)18/h8-9,13H,4-7H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEIWUJDZZSHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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